Trimethylolpropane trimethylacrylate
CAS No.: 102068-89-3
Cat. No.: VC0217554
Molecular Formula: C10H18O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102068-89-3 |
---|---|
Molecular Formula | C10H18O2 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Basic Properties
Trimethylolpropane trimethylacrylate is identified by the CAS number 3290-92-4 and possesses the molecular formula C18H26O6, with a molecular weight of 338.4 . It belongs to the family of multifunctional methacrylate monomers and is characterized by its trifunctional nature. The compound is also known by several synonyms including TMPTMA, TMPMP, and Trihydroxymethylpropyl trimethylacrylate .
Chemical Structure and Reactivity
Trimethylolpropane trimethylacrylate features three methacrylate groups attached to a trimethylolpropane core. This trifunctional structure is responsible for the compound's high reactivity and crosslinking capabilities in polymerization reactions.
Synthesis Methods
Several approaches exist for synthesizing Trimethylolpropane trimethylacrylate, with esterification and transesterification being the most common industrial methods.
Direct Esterification
One documented synthesis method involves the direct esterification of trimethylolpropane with methacrylic acid. The process as described in the scientific literature involves:
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Combining trimethylolpropane (40.25g, 0.3mol) with methacrylic acid (90.41g, 1.05mol) in a reactor
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Adding appropriate polymerization inhibitors (0.39g of hydroquinone:phenothiazine in a 2:1 mass ratio)
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Using CZ zirconium-based solid acid catalyst (1.21g)
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Employing a water agent (100ml, prepared with toluene:cyclohexane in a 45:55 volume ratio)
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Gradually warming the mixture to 85±5°C while stirring
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Maintaining air flow in the reactor at 7ml/min
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Reacting at 90-100°C for approximately 5 hours
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Filtering, treating with activated carbon, and evaporating under reduced pressure
This process yields Trimethylolpropane trimethylacrylate with a reported purity of 98.2% and an esterification rate of 98.2% .
Industrial Applications
Trimethylolpropane trimethylacrylate has established itself as a versatile compound with applications across numerous industries, primarily due to its excellent crosslinking capabilities.
Polymer Synthesis and Crosslinking
The compound serves as an intermediate product for polymer synthesis in the chemical industry. Its trifunctional nature makes it particularly effective as a crosslinking agent, providing polymer networks with enhanced mechanical properties and chemical resistance .
Compared to monofunctional and bifunctional monomers, Trimethylolpropane trimethylacrylate has higher viscosity, but its viscosity remains relatively low compared to other multifunctional monomers. This characteristic, combined with its good solubility, makes it advantageous for various polymerization applications .
Coatings and Adhesives
The compound provides high cure speed and high crosslink density in formulations, forming hard, scratch-resistant, and brittle cured films with excellent solvent resistance. These properties make it valuable in coating applications, anaerobic adhesives, and composites .
PVC and Elastomer Applications
Trimethylolpropane trimethylacrylate functions effectively as a co-agent in PVC plastisols, plasticizer systems, and elastomers. Additionally, it serves as an additive in water-based emulsions, adhesives, and UV/EB cured coatings .
Analytical Chemistry Applications
Recent research has explored the use of Trimethylolpropane trimethylacrylate in the preparation of organic monolithic columns for capillary liquid chromatography. These columns are prepared through controlled free-radical polymerization, resulting in materials that show promise for separating small hydrophobic molecules .
The research findings indicate that "column performance is highly sensitive to the type and the amount of porogen solvents used in the polymerization mixture composition," and that "good resolution factors and methylene selectivity were obtained," highlighting the potential of this material for analytical separation applications .
Recent Research Developments
Recent scientific investigations have expanded our understanding of Trimethylolpropane trimethylacrylate's potential applications, particularly in specialized fields of analytical chemistry and materials science.
Monolithic Column Development
One notable research direction involves the use of Trimethylolpropane trimethylacrylate for preparing organic monolithic columns for capillary liquid chromatography. These columns are created through controlled crosslinking of the compound using living/controlled free-radical polymerization techniques .
The research has explored optimization parameters including:
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Different percentages of Trimethylolpropane trimethylacrylate
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Varying amounts of radical promoter
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Various porogen solvents
These columns were characterized using scanning electronic microscopy and nitrogen sorption for morphological studies and surface area measurements, respectively. The research demonstrated that 150 μm i.d. columns could effectively separate mixtures of small hydrophobic molecules .
Synthesis Innovation
Advances in synthesis methods have also been reported, including a transesterification approach for synthesizing both Trimethylolpropane trimethylacrylate and the related compound Trimethylolpropane triacrylate . While detailed information on this method is limited in the available search results, the development of alternative synthesis routes represents an important direction for potentially improving production efficiency and reducing environmental impact.
Comparison with Related Compounds
Understanding Trimethylolpropane trimethylacrylate in relation to similar compounds provides valuable context for its applications and properties.
Trimethylolpropane Triacrylate
Trimethylolpropane triacrylate (TMPTA) is a structurally related compound that differs from Trimethylolpropane trimethylacrylate in having acrylate rather than methacrylate functional groups. TMPTA is used in UV-curable lithographic inks, varnishes, artificial nails, wood finishes, and electronics industry applications .
While both compounds serve as crosslinking agents, they exhibit differences in reactivity, with acrylates generally being more reactive than methacrylates. This difference influences their respective applications and handling requirements.
Unlike Trimethylolpropane trimethylacrylate, Trimethylolpropane triacrylate has been more extensively studied for carcinogenic potential. Research has shown "equivocal evidence of carcinogenic activity" in certain animal studies, with observed effects including malignant mesothelioma in male rats at high doses .
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